molecular formula C20H25N5O8S B2490948 Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1428360-27-3

Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No. B2490948
CAS RN: 1428360-27-3
M. Wt: 495.51
InChI Key: OFBZYUYPKSEESK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step reactions, starting from simpler building blocks. For example, compounds with similar structures have been synthesized through condensation reactions, cyclizations, and functional group transformations, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine impurity profiles and optimize the synthesis process (Thomasberger, Engel, & Feige, 1999).

Molecular Structure Analysis

Structural characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for elucidating the molecular structure of synthesized compounds. For instance, single crystal XRD data can confirm the compound's crystalline structure, providing insight into its stereochemistry and molecular conformation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

The compound's reactivity can be studied through its interactions with various reagents. For example, reactions with secondary amines or specific reagents can lead to the formation of N-substituted piperazine derivatives or other related compounds, showcasing its versatility in chemical transformations (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar to the requested compound, have been synthesized using microwave-assisted methods. These compounds, containing various heterocyclic nuclei, exhibit antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry (Başoğlu et al., 2013).

  • Synthesis and Antimicrobial Evaluation : Novel carbazole derivatives, structurally related to the specified compound, demonstrate significant antimicrobial and antifungal activities. This underscores the potential of such compounds in the development of new therapeutic agents (Sharma et al., 2014).

  • Chemical Transformations for New Derivatives : Studies on the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have led to the creation of novel piperazine derivatives. This research opens avenues for the synthesis of new pharmaceutical compounds (Vasileva et al., 2018).

  • Synthesis and Antibacterial Study : The synthesis of N-substituted derivatives of related compounds and their subsequent antibacterial evaluation highlight their potential use in combating bacterial infections (Khalid et al., 2016).

  • Pharmaceutical Applications Reflected in Patents : Patents related to azetidine, pyrrolidine, and piperidine derivatives, which are structurally similar to the queried compound, demonstrate their importance in pharmaceutical research, particularly in migraine treatment (Habernickel, 2001).

  • Antimicrobial Activity of Novel Carbazole Conjugates : Research on novel carbazole conjugates structurally related to the specified compound shows promise in antimicrobial applications, further emphasizing the relevance of such compounds in drug development (Verma et al., 2022).

properties

IUPAC Name

ethyl 4-[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S.C2H2O4/c1-2-26-18(25)23-7-5-22(6-8-23)15(24)12-21-10-13(11-21)17-19-16(20-27-17)14-4-3-9-28-14;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBZYUYPKSEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

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